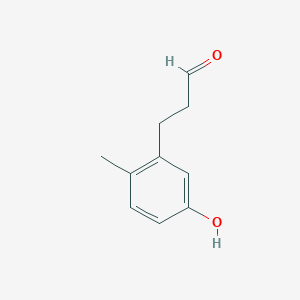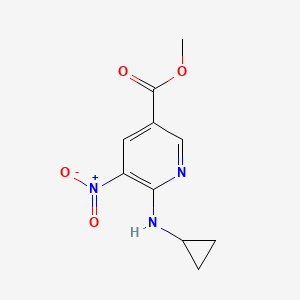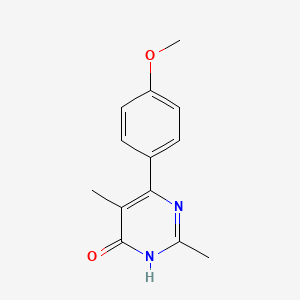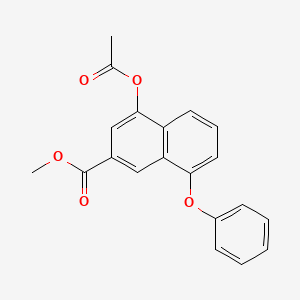
(5-Bromo-2-chloro-3-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-chloro-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of phenol, where the phenyl ring is substituted with bromine, chlorine, and methoxy groups, and a methanol group is attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloro-3-methoxyphenyl)methanol typically involves multiple steps. One common method starts with the bromination of 2-chloro-3-methoxyphenol to introduce the bromine atom at the 5-position. This is followed by the protection of the phenolic hydroxyl group using acetic anhydride, and subsequent bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chloro-3-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the methanol group to a methyl group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
Oxidation: 5-Bromo-2-chloro-3-methoxybenzaldehyde or 5-Bromo-2-chloro-3-methoxybenzoic acid.
Reduction: 5-Bromo-2-chloro-3-methoxytoluene.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-2-chloro-3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloro-3-methoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- Tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates
Uniqueness
(5-Bromo-2-chloro-3-methoxyphenyl)methanol is unique due to the specific combination of bromine, chlorine, and methoxy substituents on the phenyl ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H8BrClO2 |
|---|---|
Molecular Weight |
251.50 g/mol |
IUPAC Name |
(5-bromo-2-chloro-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrClO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3 |
InChI Key |
OVBHGTLLMBLZQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)





![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)
